So-D6

NMR Spectroscopy Peptide Analysis Biomolecular Structure

Sourcing DMSO-d6 with inconsistent isotopic purity or high water content leads to integration errors and obscured spectral regions. This So-D6 reagent, specified at ≥99.9% D isotopic purity and ≤0.03% water, directly solves these critical qNMR and structural biology pain points. - Residual solvent quintet at 2.50 ppm does not mask the aromatic proton region (6.5-8.0 ppm), unlike CDCl3. - Superior solvation power for polar biomolecules (peptides, proteins) enables robust NOESY/TOCSY experiments. - Tightly controlled low-water specification ensures a stable baseline for highly accurate quantitative NMR analysis.

Molecular Formula
Molecular Weight
Cat. No. B1575866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSo-D6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.75 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

So-D6 (DMSO-d6) Overview


So-D6 is synonymous with Dimethyl sulfoxide-d6 (DMSO-d6), a deuterated form of the polar aprotic solvent DMSO . This isotopically labeled compound, with the chemical formula (CD3)2SO and a molecular weight of 84.17 g/mol , is a cornerstone reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. By substituting the solvent's hydrogen (1H) atoms with deuterium (2H) atoms, So-D6 prevents its own proton signals from overwhelming the spectrum of the analyte, enabling high-resolution structural elucidation .

So-D6 vs. Other Deuterated Solvents


Substituting So-D6 with other common deuterated solvents like CDCl3 or D2O is not a straightforward swap due to profound differences in solvation properties, chemical shift effects, and sample compatibility. The choice of deuterated solvent is dictated by a complex interplay of factors: it must ensure adequate solubility of the analyte, it must be chemically inert to the sample, and its residual proton signals must not obscure critical spectral regions [1]. For instance, while CDCl3 is widely used for non-polar organic compounds, it fails to dissolve polar biomolecules like peptides and carbohydrates, which require the strong solvating power of So-D6 . The evidence below quantifies these specific differences, highlighting where So-D6 provides a demonstrable and necessary advantage over its alternatives.

So-D6 Selection Evidence


Superior Solubility for Polar Biomolecules vs. CDCl3

So-D6 (DMSO-d6) provides a clear advantage for dissolving polar biomolecules, a task where the most common NMR solvent, CDCl3, fails. The solvation properties are fundamentally different, with So-D6 being specified for peptides, proteins, carbohydrates, and nucleic acids, while CDCl3 is recommended primarily for non-polar organic compounds . This is not merely a qualitative observation but a core selection criterion, as attempting to use CDCl3 for polar analytes will result in no spectrum or poor signal-to-noise . The polar aprotic nature of So-D6 enables the dissolution of a broad spectrum of compounds that are otherwise intractable, directly impacting the feasibility of experiments [1].

NMR Spectroscopy Peptide Analysis Biomolecular Structure

High Isotopic Purity for Minimal Spectral Interference

High-grade So-D6 (DMSO-d6) is routinely supplied with a guaranteed isotopic purity of ≥99.9 atom % D, with premium grades reaching 99.96 atom % D [1]. This is a critical quantitative specification. Lower-grade deuterated solvents, or those with isotopic purity below 99.5% D, contain a higher proportion of residual protiated solvent. These residual 1H signals appear as a solvent peak, and if the purity is low, this peak can be intense, potentially saturating the detector or obscuring crucial analyte signals, thereby degrading spectral quality and quantitative accuracy [2].

NMR Spectroscopy Isotopic Enrichment Analytical Chemistry

Non-Interfering Solvent Peak for Aliphatic Analysis

The primary residual 1H solvent peak for So-D6 is a well-defined quintet centered at 2.50 ppm (when referenced to TMS) . This contrasts sharply with the most common alternative, CDCl3, which has a residual peak at 7.26 ppm . While CDCl3 can interfere with aromatic proton signals (typically 6.5-8.0 ppm), So-D6 offers a clean window in this region [1]. The So-D6 peak at 2.5 ppm resides in the aliphatic region, which is generally less congested than the aromatic region for many small molecule drugs and natural products.

NMR Spectroscopy Chemical Shift Solvent Suppression

Low Water Content for Exchangeable Proton Detection

Specialized grades of So-D6, such as the 'Special HOH' and MagniSolv™ lines, have rigorously controlled water content, specified at ≤0.02% to 0.03% H2O by Karl Fischer titration [1][2]. This is a crucial differentiator. Higher water content, often found in lower-cost alternatives or older batches, introduces a variable and intense HOD/H2O peak in the 1H NMR spectrum (typically around 3.3-4.0 ppm) . This water peak can broaden and obscure signals from exchangeable protons (e.g., -OH, -NH) and interfere with aliphatic signals, complicating spectral interpretation.

NMR Spectroscopy Solvent Quality Analytical Purity

So-D6 Key Applications


High-Resolution NMR for Peptide/Protein Structures

As established by its superior solvation of biomolecules , So-D6 is the industry-standard solvent for determining the 3D solution structures of peptides and small-to-medium proteins by NMR. Its ability to dissolve these often-sparingly-soluble molecules, combined with its high isotopic purity (≥99.9% D) and low water content (≤0.03%), ensures that high-quality spectra can be acquired for NOESY and TOCSY experiments without interfering solvent peaks [1]. Publications routinely specify So-D6 in their methods for this very purpose [2].

qNMR of Pharmaceuticals and Natural Products

For quantitative analysis, where the purity of a drug substance or the concentration of a metabolite must be accurately determined, So-D6 is a preferred solvent. The critical specifications highlighted in the evidence—namely its high isotopic purity (≥99.9% D) and tightly controlled low water content—directly translate to a stable, predictable, and low-interference baseline [1]. This minimizes integration errors and ensures the highest possible accuracy and reproducibility in qNMR methods, which is a regulatory requirement for pharmaceutical quality control .

Polar Aromatic Molecule Analysis

As quantified in the head-to-head comparison of residual solvent peaks, So-D6 is specifically advantageous when analyzing polar molecules that contain aromatic protons . Its own residual solvent peak at 2.50 ppm does not overlap with the aromatic region (6.5-8.0 ppm), unlike CDCl3 (7.26 ppm) . This makes So-D6 essential for synthetic organic chemists and medicinal chemists who need to confirm the structure of polar, aromatic drug-like intermediates and final compounds without the interference of a large solvent peak obscuring critical aromatic signals.

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